BNTX
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C27H27NO4 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
WXOUFNFMPVMGFZ-BDQAUFNLSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonyme |
7-benzylidenenaltrexone 7-BNTX BNTX-7 |
Herkunft des Produkts |
United States |
Synthetic Chemistry and Chemical Modification of 7 Benzylidenenaltrexone
Established Synthetic Pathways for 7-Benzylidenenaltrexone Production
The creation of 7-Benzylidenenaltrexone from its precursor, naltrexone (B1662487), is most commonly achieved through well-established condensation reactions. These methods form the bedrock of BNTX synthesis, allowing for its reliable production in laboratory settings.
Aldol Condensation Methodologies for 7-Benzylidenenaltrexone Synthesis
The primary route for synthesizing 7-Benzylidenenaltrexone is the Claisen-Schmidt condensation, a specific type of Aldol condensation, which involves the reaction of naltrexone with benzaldehyde (B42025). libretexts.org This reaction hinges on the deprotonation of the C7 α-carbon of the ketone in naltrexone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure of 7-Benzylidenenaltrexone.
Various catalytic systems have been developed to facilitate this transformation. Early methods employed strong bases like sodium hydroxide (B78521) in methanol (B129727). tandfonline.comresearchgate.net While effective on a small scale, these conditions were found to give diminishing yields and impure products when scaled up. tandfonline.com
To address these scalability issues, alternative catalytic approaches were investigated. A significantly improved and more consistent method utilizes a soft acid-soft base combination, specifically a twofold excess of an equimolar mixture of pyrrolidine (B122466) and acetic acid in a benzene-ether solvent. This system was reported to produce 7-Benzylidenenaltrexone in an 80% yield with 94% purity after 48 hours. tandfonline.com Another effective method involves using piperidine (B6355638) as a base in azeotropic distillation conditions to remove water and drive the reaction to completion. researchgate.net
Table 1: Comparison of Catalytic Systems for 7-Benzylidenenaltrexone Synthesis
| Catalyst System | Solvent | Scale | Reported Yield | Purity | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide | Methanol | 1 g | Fair | Variable, requires modified work-up | tandfonline.com |
| Pyrrolidine / Acetic Acid | Benzene-Ether | 5 g | 80% (overall 78% as HCl salt) | 94-99.6% | tandfonline.com |
| Piperidine | Benzene | Not specified | Good | Not specified | researchgate.net |
| Piperidine | Methanol | Not specified | Good | Not specified | doi.org |
Stereoselective Synthesis of (E)- and (Z)-7-Benzylidenenaltrexone Isomers
The double bond created at the C7-position can exist as one of two geometric isomers: (E) or (Z). The spatial arrangement of the benzylidene group relative to the morphinan (B1239233) core defines the isomer. Standard Aldol or Claisen-Schmidt condensation methodologies involving naltrexone and benzaldehyde predominantly and readily yield the (E)-isomer. nih.govresearchgate.net The stereochemistry of these products has been definitively determined to be (E) through nuclear Overhauser enhancement (NOE) experiments. researchgate.net
The corresponding (Z)-isomer is not readily accessible through direct condensation. nih.gov Its synthesis is typically achieved indirectly. The (E)-isomer is first synthesized and isolated, and then it is converted to the (Z)-isomer via photochemical isomerization. nih.gov This process allows for the specific study of the less thermodynamically stable (Z)-isomer.
Development of Novel Synthetic Routes to 7-Benzylidenenaltrexone and Precursors
While Aldol-type condensations are the standard, research has explored alternative synthetic strategies. One such development is the use of the Knoevenagel condensation, a related reaction that can be more effective for certain derivatives. nih.gov This reaction, like the Aldol condensation, involves the reaction of a carbonyl group with an active methylene (B1212753) compound, but it is distinguished by the use of an amine base. libretexts.org
Furthermore, investigations into the reaction of naltrexone with various aldehydes have uncovered novel reaction pathways. For instance, the condensation of naltrexone with 2-pyridinecarboxaldehyde (B72084) under Aldol conditions does not yield the expected 7-arylidene product. Instead, it triggers a Favorskii-type rearrangement, resulting in novel C-ring-contracted morphinan compounds. acs.orgresearchgate.net This discovery highlights the unique reactivity of the 4,5-epoxymorphinan skeleton and provides a synthetic route to structurally distinct scaffolds from the same naltrexone precursor. acs.org
Derivatization Strategies for Structural Exploration of 7-Benzylidenenaltrexone
To investigate structure-activity relationships, chemists have developed strategies to systematically modify the 7-Benzylidenenaltrexone molecule. These derivatizations focus on two primary sites: the C7-benzylidene ring and the N-substituent on the morphinan core.
Synthesis of 7-Benzylidenenaltrexone Analogues with Modifications on the C7-Benzylidene Moiety
A common derivatization strategy involves replacing benzaldehyde with various substituted aromatic aldehydes in the initial condensation reaction with naltrexone. This approach allows for the introduction of a wide range of functional groups onto the phenyl ring of the benzylidene moiety. The synthesis generally proceeds via the same established Aldol-type methodologies used for the parent compound, such as using piperidine or other bases as catalysts. researchgate.netdoi.org
This strategy has been used to successfully synthesize a diverse library of analogues, enabling the exploration of electronic and steric effects of the substituents. doi.orgresearchgate.net
Table 2: Examples of Synthesized C7-Benzylidene Modified Analogues
| Aryl Aldehyde Used | Resulting Analogue Name | Synthetic Method Reference |
|---|---|---|
| 4-Chlorobenzaldehyde | (E)-7-(4-Chlorobenzylidene)naltrexone | researchgate.net |
| 4-Fluorobenzaldehyde | (E)-7-(4-Fluorobenzylidene)naltrexone | researchgate.net |
| 4-Iodobenzaldehyde | (E)-7-(4-Iodobenzylidene)naltrexone | doi.org |
| 1-Naphthaldehyde | (E)-7-(1-Naphthylidene)naltrexone | nih.gov |
| 2-Naphthaldehyde | (E)-7-(2-Naphthylidene)naltrexone | nih.gov |
| 3-Pyridinecarboxaldehyde | (E)-7-(3-Pyridinylidene)naltrexone | researchgate.net |
| 4-Pyridinecarboxaldehyde | (E)-7-(4-Pyridinylidene)naltrexone | researchgate.net |
Synthesis of 7-Benzylidenenaltrexone Analogues with N-Substitutions
The N-substituent on the morphinan nitrogen atom is a critical determinant of a compound's properties. While 7-Benzylidenenaltrexone itself has an N-cyclopropylmethyl group, creating analogues with different N-substituents is a key synthetic goal. This is often accomplished through a multi-step process, particularly when starting from a related, more accessible precursor like oxymorphone, which has an N-methyl group.
The general synthetic strategy involves:
N-Demethylation: The N-methyl group of a precursor like oxymorphone is removed. A common reagent for this is α-chloroethyl chloroformate. touro.edunih.gov This yields the nor-compound (e.g., noroxymorphone), which has a secondary amine.
N-Alkylation: The resulting secondary amine is then reacted with an appropriate alkyl halide (e.g., an alkyl bromide) to introduce the desired new N-substituent. touro.edunih.gov
C7-Benzylidene Formation: The newly N-substituted morphinan is then subjected to a Claisen-Schmidt condensation with benzaldehyde to install the C7-benzylidene group, yielding the final analogue. touro.edunih.gov
This approach has been used to create compounds like benzylideneoxymorphone (which has an N-methyl group) and its N-substituted derivatives, demonstrating the feasibility of modulating the N-substituent in this class of molecules. researchgate.nettouro.edunih.gov
Preparation of Structurally Diverse Morphinan Derivatives from the 7-Benzylidenenaltrexone Scaffold
The 7-benzylidenenaltrexone (this compound) scaffold serves as a versatile platform for the synthesis of a wide array of structurally diverse morphinan derivatives. nii.ac.jpdoi.orgnih.gov This versatility stems from the reactive α,β-unsaturated ketone moiety, which readily participates in various chemical transformations, and the potential for modification at the aromatic ring of the benzylidene group. doi.orgresearchgate.net Researchers have capitalized on these features to generate novel compounds with unique pharmacological profiles.
A primary strategy for diversifying the this compound scaffold involves the Knoevenagel or Claisen-Schmidt condensation of naltrexone with a variety of substituted aromatic and heteroaromatic aldehydes. researchgate.net This approach allows for the introduction of different substituents onto the benzylidene ring, thereby modulating the electronic and steric properties of the molecule. For instance, a range of (E)-7-arylidenenaltrexones have been synthesized using piperidine as a catalyst with azeotropic distillation or sodium hydroxide in methanol. researchgate.net
Further structural diversity can be achieved through modifications of the exocyclic double bond. For example, reduction of the double bond in this compound and its derivatives leads to the corresponding 7-benzylnaltrexone compounds. doi.org This transformation eliminates the Michael acceptor character of the molecule, which can be crucial for altering its biological activity. doi.org
The morphinan skeleton of this compound also allows for more complex transformations. For example, unique reactions inherent to the morphinan structure have been exploited to synthesize entirely different alkaloid frameworks, such as galanthamine, from naltrexone derivatives. nii.ac.jp These syntheses involve intricate multi-step sequences that reconfigure the morphinan core.
The following tables detail various derivatives synthesized from the 7-benzylidenenaltrexone scaffold, showcasing the breadth of chemical modifications possible.
Table 1: Synthesized 7-Benzylidenenaltrexone Derivatives and their Modifications
| Compound ID | Parent Scaffold | Modification | Synthetic Method | Reference |
| 2a-v | Naltrexone | Condensation with various aryl aldehydes | Knoevenagel/Claisen-Schmidt Condensation | doi.org |
| 3a-c | 7-Benzylidenenaltrexone (2a-c) | Reduction of the exocyclic double bond | Not specified | doi.org |
| (E)-7-arylidenenaltrexones | Naltrexone | Condensation with aromatic aldehydes (benzaldehyde, 4-chloro- and 4-fluorobenzaldehyde, etc.) | Azeotropic distillation with piperidine catalyst | researchgate.net |
| (E)-7-benzylidenenaloxone | Naloxone (B1662785) | Claisen-Schmidt condensation with benzaldehyde | Sodium hydroxide in methanol | researchgate.net |
| 13a-c, 14a | Naltrexone | Not specified | Not specified | doi.org |
Table 2: Synthetic Methodologies for 7-Benzylidenenaltrexone Derivatives
| Method | Reagents and Conditions | Application | Reference |
| Method A | Naltrexone hydrochloride, aryl aldehyde (6.0 equiv), piperidine (2.0 equiv), in methanol at 120 °C in a sealed tube. | Synthesis of this compound derivatives (2a-v) | doi.org |
| Method B | Naltrexone hydrochloride, aryl aldehyde (12.0 equiv), benzoic acid (2.5 equiv), iPr₂NEt (5.5 equiv), in toluene-DMF (5/2) at 120 °C. | Synthesis of this compound derivatives (2a-v) | doi.org |
| Method C | Naltrexone hydrochloride, aryl aldehyde (4.0 equiv), 1 M aq NaOH (3.8 equiv), in methanol at room temperature. | Synthesis of this compound derivatives (2a-v) | doi.org |
These synthetic strategies highlight the chemical tractability of the 7-benzylidenenaltrexone scaffold, enabling the creation of extensive libraries of morphinan derivatives for further pharmacological investigation. mdpi.com The ability to systematically alter the structure at multiple positions provides a powerful tool for probing structure-activity relationships and developing novel therapeutic agents. benthamscience.com
Opioid Receptor Pharmacology and Ligand Interactions of 7 Benzylidenenaltrexone
Opioid Receptor Binding Affinity and Selectivity Profiles of 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone (BNTX) is a derivative of the non-selective opioid receptor antagonist, naltrexone (B1662487). researchgate.net The addition of a 7-benzylidene group to the naltrexone structure confers selectivity for mu (µ) and delta (δ) opioid receptors. researchgate.netfrontiersin.org
Binding Affinity and Selectivity at Mu-Opioid Receptors (MOR)
7-Benzylidenenaltrexone displays a notable binding affinity for mu-opioid receptors (MOR). doi.org Studies using Chinese hamster ovary (CHO) cell membranes expressing MOR have determined its binding affinity (Ki) to be 13.3 nM. caymanchem.commedchemexpress.com This indicates a significant, though not exceptionally high, interaction with this receptor type. The compound's interaction with MOR is a key aspect of its pharmacological profile, contributing to its classification as a bifunctional ligand. researchgate.netfrontiersin.org Research has shown that modifications to the benzylidene portion of the molecule can influence its affinity for MOR. frontiersin.org
High Affinity and Selectivity at Delta-Opioid Receptors (DOR), Specifically δ1 Subtype
7-Benzylidenenaltrexone is particularly recognized for its high affinity and selectivity for the delta-opioid receptor (DOR), specifically the δ1 subtype. nih.govresearchgate.net Initial studies reported a remarkably high affinity for the δ1 subtype, with a Ki value of 0.1 nM. caymanchem.commedchemexpress.comnih.gov This makes it a highly potent ligand at this particular receptor subtype. nih.gov
The selectivity for the δ1 subtype over the δ2 subtype is a defining characteristic of this compound. caymanchem.com The classification of δ-opioid receptor subtypes into δ1 and δ2 arose from in vivo pharmacological studies. oup.com The δ1 receptor sites are those activated by [D-Pen2,D-Pen5]enkephalin (DPDPE) and are sensitive to antagonism by this compound. oup.commdpi.com In contrast, δ2 receptor sites are activated by deltorphin (B1670231) II and antagonized by naltriben (B52518). oup.com this compound's high selectivity for the δ1 subtype has established it as a critical tool for differentiating between these two subtypes in research. nih.govahajournals.org
However, it is worth noting that some in vitro studies using cell lines expressing the human δ-opioid receptor have not observed this subtype selectivity, suggesting that the distinction may be more apparent in vivo. researchgate.net
Binding Affinity and Selectivity at Kappa-Opioid Receptors (KOR)
In contrast to its high affinity for mu and delta receptors, 7-benzylidenenaltrexone exhibits a significantly lower binding affinity for kappa-opioid receptors (KOR). doi.org The reported Ki value for KOR is 58.6 nM, indicating a much weaker interaction compared to its affinity for MOR and particularly DOR. caymanchem.commedchemexpress.com This lower affinity contributes to the compound's selectivity profile, highlighting its preference for mu and delta receptors over kappa receptors. doi.org
Interactions with Orphanin FQ/Nociceptin Peptide (NOP) Receptors
The nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the opioid receptor family but does not bind traditional opioid ligands. physiology.orgwikipedia.org Research has shown that 7-benzylidenenaltrexone displays a weak agonistic activity at the NOP receptor. nih.gov However, other studies have indicated that the vasodilatory effects induced by N/OFQ are not blocked by this compound, suggesting that its interaction with the NOP receptor system is not one of straightforward antagonism in all physiological contexts. physiology.org
Interactive Data Table: Opioid Receptor Binding Affinities of 7-Benzylidenenaltrexone
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Mu-Opioid Receptor (MOR) | 13.3 caymanchem.commedchemexpress.com |
| Delta-Opioid Receptor (DOR) | |
| δ1 Subtype | 0.1 caymanchem.commedchemexpress.comnih.gov |
| δ2 Subtype | 10.8 caymanchem.com |
| Kappa-Opioid Receptor (KOR) | 58.6 caymanchem.commedchemexpress.com |
Functional Pharmacological Characterization of 7-Benzylidenenaltrexone at Opioid Receptors
Agonist, Antagonist, and Inverse Agonist Characterization of 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone is primarily characterized as a δ1-opioid receptor antagonist. caymanchem.comnih.govmedchemexpress.com This means it binds to the δ1 receptor and blocks the effects of δ1 agonists like DPDPE. caymanchem.comnih.gov Its antagonist activity at this receptor has been demonstrated in various in vivo and in vitro models. nih.govnih.gov
At the mu-opioid receptor, this compound is considered a selective antagonist. researchgate.net This dual antagonist activity at both MOR and DOR is a key feature of its pharmacological profile. researchgate.netfrontiersin.org
Interestingly, some studies have identified 7-benzylidenenaltrexone as a δ-opioid receptor inverse agonist. umich.edu Inverse agonists not only block the effects of agonists but also reduce the basal, constitutive activity of the receptor. umich.edu This effect was observed in C6 glioma cells expressing the δ-opioid receptor. umich.edu
Furthermore, in the context of the nociceptin/orphanin FQ (NOP) receptor, 7-benzylidenenaltrexone has been shown to exhibit weak agonistic activity. nih.gov This highlights the complex pharmacology of this compound, which can act as an antagonist, inverse agonist, or weak agonist depending on the receptor and the specific cellular context.
Interactive Data Table: Functional Activity of 7-Benzylidenenaltrexone
| Receptor | Functional Activity |
| Mu-Opioid Receptor (MOR) | Antagonist researchgate.net |
| Delta-Opioid Receptor (DOR) | Antagonist, Inverse Agonist caymanchem.comumich.edu |
| Nociceptin/Orphanin FQ Receptor (NOP) | Weak Agonist nih.gov |
Evaluation of Biased Agonism and Functional Selectivity for 7-Benzylidenenaltrexone-Related Ligands
Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several intracellular signaling pathways over others at the same receptor. wikipedia.orgmdpi.com For G-protein coupled receptors (GPCRs) like the opioid receptors, the two primary pathways are G-protein activation and β-arrestin recruitment. mdpi.commdpi.com A ligand may stabilize a specific receptor conformation that favors coupling to G-proteins, leading to analgesia, while another ligand might promote a conformation that engages β-arrestins, which is associated with receptor desensitization, internalization, and certain side effects. mdpi.comcore.ac.uk This phenomenon offers a therapeutic strategy to develop drugs with improved profiles by selectively activating desired signaling cascades. wikipedia.org
The 4,5-epoxymorphinan scaffold, to which 7-Benzylidenenaltrexone (this compound) belongs, provides a clear example of functional selectivity modulated by chemical structure. This compound itself, which has an N-cyclopropylmethyl substituent, functions as a mu-opioid receptor (MOR) and delta-opioid receptor (DOR) antagonist. researchgate.net However, a closely related analog, benzylideneoxymorphone (BOM), which substitutes the N-cyclopropylmethyl group with an N-methyl group, acts as a MOR partial agonist and a DOR antagonist. researchgate.netfrontiersin.org In this case, the 7-benzylidene moiety confers selectivity for both MOR and DOR, while the N-substituent critically controls the efficacy at the mu-receptor, switching the compound from an antagonist (this compound) to a partial agonist (BOM). researchgate.net
Further research has demonstrated that modifications to the para-position of the 7-benzylidene aromatic ring can also influence efficacy at opioid receptors, highlighting the tunability of functional selectivity within this class of compounds. frontiersin.org For instance, the addition of a nitro group to BOM created a potent MOR agonist and DOR partial agonist. frontiersin.org This ability to fine-tune activity—from antagonism to partial agonism and full agonism—by altering specific parts of the molecule underscores the principle of functional selectivity and its importance in designing ligands with specific pharmacological profiles. frontiersin.orgnih.gov
Interactive Data Table: Functional Selectivity of this compound-Related Ligands
| Compound | Key Structural Feature | Activity at Mu-Opioid Receptor (MOR) | Activity at Delta-Opioid Receptor (DOR) | Reference |
|---|---|---|---|---|
| 7-Benzylidenenaltrexone (this compound) | N-cyclopropylmethyl | Antagonist | Antagonist | researchgate.net |
| Benzylideneoxymorphone (BOM) | N-methyl | Partial Agonist | Antagonist | researchgate.netfrontiersin.org |
| nitro-Benzylideneoxymorphone (nitro-BOM) | N-methyl, p-nitro on benzylidene | Agonist | Partial Agonist | frontiersin.org |
Quantification of G-Protein Activation and Recruitment by 7-Benzylidenenaltrexone
The interaction of a ligand with an opioid receptor and its subsequent effect on G-protein signaling can be quantified using functional assays, such as the [³⁵S]GTPγS binding assay. This method measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. As an antagonist, 7-Benzylidenenaltrexone (this compound) is evaluated by its ability to inhibit the stimulation of [³⁵S]GTPγS binding caused by an agonist.
Studies have shown that this compound is a potent antagonist at the delta-opioid receptor (DOR). In functional assays using membranes from cells expressing the human delta-opioid receptor, this compound effectively inhibited the G-protein activation induced by both putative δ₁ ([D-Pen²,D-Pen⁵]enkephalin, DPDPE) and δ₂ (deltorphin II) selective agonists. researchgate.net Similarly, in porcine ileal submucosa, the inhibitory actions of agonists like DPDPE and deltorphin II on neurogenic ion transport were competitively inhibited by this compound, confirming its antagonist role in a native tissue environment. nih.gov
In some cellular systems, GPCRs can exhibit a level of G-protein activation in the absence of any agonist, a phenomenon known as constitutive activity. umich.edu Ligands that can reduce this basal activity are termed inverse agonists. In C6 glioma cells expressing the delta-opioid receptor, this compound was identified as a non-peptide inverse agonist, as it was able to decrease the basal level of [³⁵S]GTPγS binding. umich.edu This indicates that this compound not only blocks the action of agonists but can also reduce the intrinsic, ligand-independent signaling of the receptor.
Interactive Data Table: Antagonist Activity of 7-Benzylidenenaltrexone in Functional Assays
| Assay Type | Receptor | Agonist Challenged | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | Human Delta-Opioid Receptor | DPDPE, Deltorphin II | Potent inhibition of agonist-induced G-protein stimulation | researchgate.net |
| Neurogenic Ion Transport | Porcine Native Opioid Receptor | DPDPE, Deltorphin II, DAMGO | Competitive inhibition of agonist effects | nih.gov |
| [³⁵S]GTPγS Binding | Delta-Opioid Receptor | None (basal activity) | Reduction in basal binding (Inverse Agonism) | umich.edu |
Beta-Arrestin Recruitment and Receptor Internalization Modulated by 7-Benzylidenenaltrexone
Following activation by an agonist, G-protein coupled receptors are phosphorylated, which promotes the binding of β-arrestin proteins. mdpi.comnih.gov The recruitment of β-arrestin serves multiple functions: it sterically hinders further G-protein coupling, leading to signal desensitization, and it acts as an adaptor protein to initiate receptor internalization via clathrin-coated pits. nih.govscholaris.ca Furthermore, β-arrestins can act as signal transducers themselves, initiating G-protein-independent signaling cascades. mdpi.commdpi.com
The role of 7-Benzylidenenaltrexone (this compound) in this pathway is primarily defined by its antagonist properties. As an antagonist, this compound binds to the opioid receptor but does not induce the active conformational state required for signaling. Consequently, it does not promote β-arrestin recruitment or subsequent receptor internalization. Instead, its key function in this context is to block or reverse the effects induced by agonists.
When an agonist like morphine or an endogenous opioid peptide binds to the receptor, it triggers the cascade of phosphorylation, β-arrestin recruitment, and eventual internalization. mdpi.com By occupying the receptor's binding site, this compound prevents the agonist from binding and initiating this sequence of events. Therefore, this compound effectively modulates this pathway by inhibiting agonist-induced β-arrestin recruitment and the associated receptor internalization. This is a crucial mechanism for an antagonist, as it preserves the receptor's responsiveness by preventing the desensitization and downregulation that typically follows prolonged or intense agonist stimulation.
Structure Activity Relationship Sar Studies of 7 Benzylidenenaltrexone Analogues
Elucidation of Pharmacophoric Elements for Opioid Receptor Activity in 7-Benzylidenenaltrexone Derivatives
The interaction of 7-benzylidenenaltrexone derivatives with opioid receptors is governed by key structural features, known as pharmacophoric elements, which are essential for binding and activity. The "message-address" concept has been used to rationalize the design of these compounds, where the naltrexone (B1662487) portion of the molecule acts as the "message" and the 7-benzylidene group serves as the "address" that directs the molecule to the delta opioid receptor (DOR). nih.govtouro.edu However, subsequent studies have revealed that BNTX also binds with considerable affinity to the mu-opioid receptor (MOR), indicating that the 7-benzylidene modification confers selectivity for both MOR and DOR. sci-hub.stresearchgate.net
Key pharmacophoric elements include:
The Morphinan (B1239233) Skeleton: This rigid framework is a crucial template for the development of these opioid receptor ligands. doi.orgnih.gov
The Phenolic Hydroxyl Group: Located on the A-ring of the morphinan structure, this group is considered essential for the activity of these compounds. doi.orgnih.gov
The α,β-Unsaturated Ketone: The double bond within this system, which acts as a Michael acceptor, is a critical functional group for the observed biological activities. doi.orgnih.gov
The C7-Benzylidene Moiety: This group plays a significant role in conferring selectivity towards the delta and mu opioid receptors. sci-hub.stresearchgate.net
The N-Substituent: The nature of the substituent on the nitrogen atom at position 17 is a primary determinant of the efficacy of the molecule, modulating whether it acts as an agonist, partial agonist, or antagonist. nih.govresearchgate.net
Impact of C7-Benzylidene Moiety Substitutions on 7-Benzylidenenaltrexone's Receptor Affinity and Functional Activity
Modifications to the benzylidene group at the C7 position have a profound effect on the receptor binding affinity and functional activity of 7-benzylidenenaltrexone analogues.
Studies have shown that introducing various substituents on the phenyl ring of the benzylidene moiety can alter the compound's affinity and selectivity for different opioid receptors. For instance, the synthesis of a series of 7-arylidenenaltrexones with different substituents on the phenyl group revealed varying affinities for mu, kappa, and delta opioid receptors. uchile.cl
The stereochemistry of the double bond in the benzylidene group is also crucial. Research comparing the (E)- and (Z)-isomers of 7-arylidenenaltrexone derivatives has demonstrated that the (Z)-isomers generally exhibit higher affinity and greater delta-receptor selectivity than the corresponding (E)-isomers. nih.gov Specifically, (Z)-7-(1-naphthylidene)naltrexone displayed the highest delta-selectivity and affinity. nih.gov
Furthermore, the introduction of larger aryl groups, such as naphthyl, at the C7-benzylidene position can be accommodated by the opioid receptors, with retained affinity. nih.gov However, in some cases, such as with benzylideneoxymorphone (BOM), the introduction of the C7-benzylidene group may cause a steric hindrance that alters the binding pose within the MOR and DOR active sites, potentially precluding larger N-arylalkyl substituents. nih.govtouro.edu A study on BOM analogues showed that substitutions on the C7-methylene group, such as a nitro group, can increase MOR efficacy. nih.gov
Table 1: Impact of C7-Aryl Substitutions on Opioid Receptor Affinity of Naltrexone Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | R Group on Benzylidene | Receptor Affinity (Ki, nM) |
|---|---|---|
| This compound | H | μ: ~14.4, δ: ~0.1-2.4 |
| (Z)-7-(1-naphthylidene)naltrexone | 1-naphthyl | δ: 0.7 |
| Nitro-BOM (NBOM) | 4-NO2-Ph | μ: 2.2 |
| BOM analogue | 2-naphthyl | μ: 1.3 |
| BOM analogue | 1-naphthyl | μ: 75 |
Data sourced from multiple studies and may represent a range of reported values. nih.govnih.govnih.govfrontiersin.org
Influence of N-Substitutions (e.g., 17-nitrogen) on the Pharmacological Profile of 7-Benzylidenenaltrexone Analogues
The substituent on the nitrogen atom at position 17 of the morphinan skeleton is a critical determinant of the pharmacological profile of 7-benzylidenenaltrexone analogues, particularly their efficacy at opioid receptors. nih.gov The N-substituent is often referred to as the "message" component in the "message-address" concept, modulating the intrinsic activity of the ligand. nih.gov
For example, in the 4,5-epoxymorphinan series, the N-substituent frequently dictates whether a compound will act as an agonist or an antagonist at MOR. nih.gov In the case of 7-benzylidenenaltrexone, which has an N-cyclopropylmethyl group, the compound is a MOR/DOR antagonist. nih.govresearchgate.net In contrast, the N-methyl analogue, benzylideneoxymorphone (BOM), exhibits MOR partial agonism and DOR antagonism. nih.govresearchgate.net
SAR studies on benzylideneoxymorphone have shown that increasing the length of the N-arylalkyl chain leads to a decrease in affinity for MOR and DOR. nih.gov The N-methyl analogue had the highest affinity in this series. nih.gov This is contrary to the parent oxymorphone series where longer-chain N-alkyl substituents can enhance MOR potency. nih.gov This suggests that the C7-benzylidene group introduces steric constraints that alter how the N-substituent can interact with the receptor binding pocket. nih.govtouro.edu
Role of the Morphinan Skeleton and Specific Structural Features (e.g., α,β-Unsaturated Ketone, Phenolic Hydroxyl Group) in 7-Benzylidenenaltrexone Activity
The morphinan skeleton and its inherent structural features are fundamental to the activity of 7-benzylidenenaltrexone and its derivatives.
Morphinan Skeleton: This rigid, multi-ring structure provides the necessary scaffold to correctly orient the pharmacophoric elements for interaction with opioid receptors. Its importance is highlighted by the fact that many potent opioid ligands are based on this framework. doi.orgnih.gov The morphinan skeleton itself is considered a good template for the development of various bioactive agents. doi.orgnih.gov
α,β-Unsaturated Ketone: This feature, which includes the double bond at the 7-position, is crucial for the biological activity of these compounds. It acts as a Michael acceptor, a reactive moiety that can form covalent bonds with nucleophilic residues, such as the thiol group of cysteine, in proteins. doi.orgnih.govresearchgate.net The reactivity of this group has been correlated with the antimalarial activity of this compound derivatives. researchgate.netmdpi.com Reduction of the double bond in the α,β-unsaturated ketone significantly diminishes the compound's activity, underscoring its importance. researchgate.net
Phenolic Hydroxyl Group: The hydroxyl group at position 3 of the A-ring is another critical feature. Its presence is considered essential for the activity of these morphinan compounds. doi.orgnih.gov Studies on derivatives where this group is modified have shown a dramatic decrease in activity, confirming its necessity. doi.org
Application of Computational Chemistry and Molecular Modeling in 7-Benzylidenenaltrexone SAR Investigations
Computational chemistry and molecular modeling have become indispensable tools in the investigation of the structure-activity relationships of 7-benzylidenenaltrexone analogues. kallipos.granu.edu.au These methods provide insights into the molecular interactions between the ligands and opioid receptors that are often difficult to obtain through experimental methods alone.
Key applications include:
Pharmacophore Modeling: Computational techniques have been used to develop pharmacophore models that define the essential three-dimensional arrangement of chemical features required for opioid receptor binding and selectivity. uchile.cl These models help in the rational design of new, more potent, and selective ligands.
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of 7-arylidenenaltrexone derivatives with their biological activities. uchile.cl These studies have suggested that electronic properties of the substituents on the phenyl ring are important for receptor affinity and selectivity. uchile.cl
Molecular Docking: Docking simulations are used to predict the binding mode of 7-benzylidenenaltrexone analogues within the active sites of opioid receptors. These studies can help to explain the observed SAR data, such as the differences in affinity and selectivity between (E)- and (Z)-isomers and the effects of various substituents. nih.gov
Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the ligand and receptor move and interact over time. This can help in understanding the mechanism of receptor activation or antagonism.
Site Identification by Ligand Competitive Saturation (SILCS): This method has been used to model the binding of benzylideneoxymorphone analogues to the MOR. nih.gov SILCS FragMaps can identify regions within the binding pocket that are favorable for specific types of chemical interactions, guiding the design of new analogues with enhanced efficacy. nih.govfrontiersin.org For example, these models have supported the hypothesis that certain substitutions on the benzylidene ring occupy a nonpolar region within the active state of the MOR, leading to increased efficacy. nih.gov
Molecular and Cellular Mechanisms: Beyond Canonical Opioid Receptor Antagonism of 7 Benzylidenenaltrexone
Non-Opioid Receptor-Mediated Activities of 7-Benzylidenenaltrexone
Mechanistic Basis of Antitrichomonal Activity of 7-Benzylidenenaltrexone Derivatives
Derivatives of 7-benzylidenenaltrexone have demonstrated notable activity against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. nih.govnih.gov Structure-activity relationship studies have revealed that the antitrichomonal efficacy of these compounds is not primarily dependent on their affinity for opioid receptors. nih.gov Instead, key structural features of the morphinan (B1239233) skeleton are crucial for this activity. nih.gov
The presence of a Michael acceptor, specifically the double bond in the benzylidene moiety, and a phenolic hydroxy group on the morphinan structure are considered important for the antitrichomonal effects. nih.gov This suggests a mechanism of action that is distinct from that of the standard drug, metronidazole. nih.gov Research indicates that δ opioid receptor antagonists, such as BNTX and its derivatives, exhibit antitrichomonal activity, while δ opioid receptor agonists are inactive. nih.gov One of the most potent compounds identified is 4-iodo-BNTX, with a half-maximal inhibitory concentration (IC50) of 10.5 µM. nih.gov
| Feature | Description | Source |
| Primary Target | Trichomonas vaginalis | nih.gov |
| Key Structural Moieties | Michael acceptor (double bond), Phenolic hydroxy group | nih.gov |
| Opioid Receptor Involvement | Affinity for opioid receptors is considered less important. | nih.gov |
| Potent Derivative Example | 4-iodo-BNTX (IC50 = 10.5 µM) | nih.gov |
| Proposed Mechanism | Differs from metronidazole. | nih.gov |
Mechanism of Chloroquine-Resistance Reversing Effects in Antimalarial Research via 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone has been shown to reverse chloroquine (B1663885) (CQ) resistance in the malaria parasite Plasmodium chabaudi. plos.orgresearchgate.net While this compound itself may not possess strong direct antimalarial properties, its combination with chloroquine significantly reduces the number of parasitized red blood cells in CQ-resistant malaria infections. researchgate.netmdpi.com This resistance-reversing effect is linked to the compound's δ opioid receptor antagonism and its unique chemical structure. researchgate.netmdpi.com
This compound and its derivatives have demonstrated in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.com Studies suggest that the mechanism involves the depletion of glutathione (B108866) (GSH) levels within the parasite. researchgate.net this compound derivatives can react with GSH both chemically and enzymatically, and they have been found to inhibit glutathione reductase. researchgate.net This disruption of the parasite's antioxidant defense system is a potential mechanism for its chloroquine-resistance reversing effects. researchgate.net Furthermore, this compound can induce pyknosis, a form of cell death, in the parasite. plos.org Investigations have identified several transcripts potentially associated with this process, with glutathione reductase being a key factor. plos.org
| Mechanism Aspect | Finding | Source |
| Effect on Chloroquine | Reverses resistance in Plasmodium chabaudi and Plasmodium falciparum. | researchgate.netmdpi.com |
| Impact on Glutathione | Reacts with and depletes glutathione (GSH), inhibits glutathione reductase. | researchgate.net |
| Cellular Effect on Parasite | Induces pyknosis (cell death). | plos.org |
| Molecular Target | Glutathione reductase (PfGR) is implicated in the induction of pyknosis. | plos.org |
| δ Opioid Receptor Role | Antagonism at this receptor is considered important for the resistance-reversing effect. | mdpi.com |
Role of Thiol Group-Trapping Ability and Michael Acceptor Moiety in Non-Opioid Activities of 7-Benzylidenenaltrexone
The non-opioid activities of 7-benzylidenenaltrexone, particularly its antimalarial and antitrichomonal effects, are closely linked to its chemical reactivity, specifically its ability to act as a Michael acceptor and trap thiol groups. nih.govresearchgate.netmdpi.commdpi.com The α,β-unsaturated ketone in the this compound structure serves as a Michael acceptor, allowing it to react with nucleophiles like the thiol group of glutathione (GSH). researchgate.netmdpi.com
Research has established a strong correlation between the thiol group-trapping ability of this compound derivatives and their in vitro antimalarial activity. mdpi.commalariaworld.org This reactivity is believed to contribute to the depletion of the parasite's glutathione pool, thereby increasing oxidative stress and contributing to its demise. researchgate.net A derivative of this compound where the olefin group of the Michael acceptor was reduced showed significantly lower chloroquine-resistance reversing potency, highlighting the importance of this functional group. researchgate.net This thiol-trapping capability is also considered a key factor in the compound's antitrichomonal activity. nih.gov Therefore, the Michael acceptor moiety is a critical structural feature for the non-opioid receptor-mediated biological effects of this compound. nih.govresearchgate.net
Immunomodulatory Mechanisms of 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone also functions as an immunosuppressant through mechanisms that are independent of the δ1 opioid receptor. nih.govresearchgate.net
Upregulation of FcγRIIB and its Role in B Cell Modulation by 7-Benzylidenenaltrexone
In the context of autoimmune diseases like lupus nephritis, 7-benzylidenenaltrexone has been shown to have a therapeutic effect by modulating B cell activity. nih.govresearchgate.net A key mechanism in this process is the upregulation of the surface expression of Fc gamma receptor IIB (FcγRIIB) on B cells. nih.govresearchgate.net FcγRIIB is an inhibitory receptor that, when triggered by immune complexes, can induce apoptosis in B cells. nih.govnih.govbiorxiv.org
By enhancing the expression of FcγRIIB, this compound preferentially reduces the number of B cells, particularly autoreactive plasma cells. nih.govresearchgate.net This leads to a decrease in the production of autoantibodies, resulting in diminished glomerular immune complex deposition and a subsequent improvement in conditions like proteinuria. nih.govresearchgate.net This targeted effect on B cells highlights a significant immunomodulatory pathway for this compound that is distinct from its opioid receptor antagonism. nih.govresearchgate.net
Involvement of p38 MAPK and Heme Oxygenase-1 (HO-1) Pathways in 7-Benzylidenenaltrexone's Immunological Actions
The immunomodulatory effects of 7-benzylidenenaltrexone are mediated through specific intracellular signaling pathways. nih.gov Microarray and pathway analyses have identified the p38 mitogen-activated protein kinase (p38 MAPK) and heme oxygenase-1 (HO-1) as crucial mediators of this compound's actions. nih.govresearchgate.net
This compound induces the upregulation of FcγRIIB on B cells via the p38 MAPK and HO-1 pathways. nih.govresearchgate.net The activation of p38 MAPK is a key step in this process. nih.gov Furthermore, this compound also induces the expression of HO-1 in renal proximal tubules, also through the p38 MAPK pathway. nih.govresearchgate.net HO-1 is a cytoprotective enzyme with anti-inflammatory and antioxidant properties. frontiersin.orgnih.gov This dual action of this compound—reducing autoreactive B cells through FcγRIIB upregulation and enhancing renal protection through HO-1 induction—demonstrates a multi-faceted immunomodulatory mechanism that contributes to its therapeutic potential in conditions like lupus nephritis. nih.govresearchgate.net
| Pathway Component | Role in this compound's Immunomodulatory Action | Source |
| p38 MAPK | Mediates the upregulation of both FcγRIIB and HO-1. | nih.govresearchgate.net |
| Heme Oxygenase-1 (HO-1) | Upregulated by this compound to increase FcγRIIB expression on B cells and provide cytoprotection to renal tubules. | nih.govresearchgate.net |
| FcγRIIB | Upregulated by the p38 MAPK and HO-1 pathways, leading to a reduction in autoreactive B cells. | nih.govresearchgate.net |
Cellular Signaling Pathways Modulated by 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone (this compound) has been shown to influence a variety of cellular signaling pathways, leading to diverse physiological effects. These pathways are crucial for cell survival, proliferation, and death.
Downregulation of X-linked Inhibitor of Apoptosis Protein (XIAP) by 7-Benzylidenenaltrexone
Research has demonstrated that 7-Benzylidenenaltrexone (this compound) can sensitize pancreatic cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov A key mechanism in this process is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov When used in combination with TRAIL, this compound was found to decrease the expression of XIAP. nih.govatlasgeneticsoncology.org This downregulation is significant because XIAP is the most potent known inhibitor of apoptosis, directly binding to and inhibiting caspases, which are the primary executioners of programmed cell death. researchgate.net
Further investigation revealed that this compound promotes the degradation of the XIAP protein through the ubiquitin/proteasome system. nih.govnih.gov This process involves the tagging of XIAP with ubiquitin, marking it for destruction by the proteasome. The this compound-mediated downregulation of XIAP was found to be linked to the inhibition of the PKCα/AKT signaling pathway. nih.govnih.gov The combination of this compound and TRAIL also led to the release of cytochrome c from the mitochondria into the cytosol and the activation of caspases, further promoting apoptosis. nih.govnih.gov
| Cell Line | Treatment | Key Finding | Reference |
| AsPC-1 (Pancreatic Cancer) | This compound + TRAIL | Downregulation of XIAP expression | nih.govnih.gov |
| AsPC-1 (Pancreatic Cancer) | This compound + TRAIL | Promotion of ubiquitin/proteasome-dependent degradation of XIAP | nih.govnih.gov |
| AsPC-1 (Pancreatic Cancer) | This compound + TRAIL | Release of cytochrome c and caspase activation | nih.govnih.gov |
Inhibition of PKCα/AKT Signaling Pathways by 7-Benzylidenenaltrexone
The pro-apoptotic effects of 7-Benzylidenenaltrexone (this compound) in pancreatic cancer cells are closely tied to its ability to inhibit the Protein Kinase Cα (PKCα)/AKT signaling pathway. nih.govnih.gov This pathway is a critical regulator of cell survival, and its inhibition can sensitize cancer cells to therapeutic agents. Studies have shown that this compound promotes the degradation of XIAP by inhibiting this very pathway. nih.govnih.govresearchgate.net
The inhibition of the δ-opioid receptor, for which this compound is an antagonist, has been demonstrated to inhibit the proliferation of brain glioma cells and induce apoptosis through the inactivation of PKC. oncotarget.com In pancreatic cancer cells, the combination of this compound and TRAIL led to the dephosphorylation of AKT, a key downstream component of the PKCα signaling cascade. researchgate.net This dephosphorylation inactivates AKT, thereby contributing to the observed pro-apoptotic effects. researchgate.net The use of a PI3K inhibitor, which acts upstream of AKT, further confirmed the involvement of this pathway in this compound-mediated XIAP degradation and sensitization to TRAIL. oncotarget.com
| Cell Line | Treatment | Effect on PKCα/AKT Pathway | Consequence | Reference |
| Pancreatic Cancer Cells | This compound + TRAIL | Inhibition of PKCα/AKT signaling | Promotion of XIAP degradation and apoptosis | nih.govnih.gov |
| AsPC-1 Cells | This compound + TRAIL | Dephosphorylation of AKT | Inactivation of AKT, contributing to apoptosis | researchgate.net |
| Brain Glioma Cells | δ-opioid receptor inhibition | PKC inactivation | Inhibition of cell proliferation and induction of apoptosis | oncotarget.com |
Modulation of MAPK/ERK Pathway and Ion Channels by 7-Benzylidenenaltrexone
Beyond the PKCα/AKT pathway, 7-Benzylidenenaltrexone (this compound) also modulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. researchgate.net In pancreatic cancer cells, the combination of this compound with TRAIL resulted in the activation of the MAPK pathway, specifically leading to the phosphorylation of ERK. researchgate.net This activation of the MAPK/ERK pathway is implicated in the induction of apoptotic cell death. researchgate.net
The MAPK/ERK signaling pathway is a crucial player in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. mdpi.com It can be activated by various stimuli, including through G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC). mdpi.com
In the context of lupus nephritis, this compound has been shown to upregulate FcγRIIB levels via the p38 MAPK pathway, leading to a reduction in autoreactive B cells. researchgate.net Furthermore, this compound induces the expression of heme oxygenase-1 (HO-1) through the p38 MAPK pathway in renal proximal tubules, providing cytoprotection. researchgate.net
Regarding ion channels, opioids are known to modulate their activity. They can increase neuronal potassium (K+) conductance or decrease calcium (Ca2+) conductance, leading to reduced neuronal transmission. nih.gov While direct modulation of specific ion channels by this compound is an area for further research, its action on opioid receptors, which are coupled to ion channels, suggests an indirect influence. nih.govopenneurologyjournal.com
| System | Effect of this compound | Pathway Involved | Outcome | Reference |
| Pancreatic Cancer Cells | Activation of MAPK/ERK pathway | Phosphorylation of ERK | Induction of apoptosis | researchgate.net |
| Lupus Nephritis Model | Upregulation of FcγRIIB | p38 MAPK | Reduction of autoreactive B cells | researchgate.net |
| Lupus Nephritis Model | Induction of HO-1 | p38 MAPK | Renal cytoprotection | researchgate.net |
G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP) Influenced by 7-Benzylidenenaltrexone
As an antagonist of the δ-opioid receptor, a G-protein coupled receptor (GPCR), 7-Benzylidenenaltrexone (this compound) inherently influences GPCR signaling cascades. oncotarget.comwikipedia.orgmdpi.com GPCRs are a vast family of cell surface receptors that, upon activation, trigger intracellular signaling pathways, often involving G-proteins. biomolther.orgbmglabtech.com
Activation of δ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). oncotarget.com This is mediated by inhibitory G-proteins (Gαi/Gαo). oncotarget.com By acting as an antagonist, this compound can block this effect. However, research on the direct impact of this compound alone on cAMP levels has shown varied results. researchgate.netannualreviews.org In some studies, this compound did not significantly alter basal cAMP levels. researchgate.net The complexity of GPCR signaling, including the potential for inverse agonism, means that the effect of an antagonist on cAMP can be context-dependent. umich.edu
The signaling of δ-opioid receptors, and thus the influence of this compound, extends beyond cAMP to other pathways like PI3K and MAPK, which are relevant to cell survival. oncotarget.com
Opioid Receptor Dimerization and Oligomerization Studies with 7-Benzylidenenaltrexone
The pharmacological effects of opioids are further complicated by the ability of opioid receptors to form dimers and oligomers, both with themselves (homodimers) and with other receptor types (heterodimers).
Investigation of Delta Opioid Receptor Subtypes (δ₁/δ₂) and Heterodimerization (e.g., μ-δ) using 7-Benzylidenenaltrexone
Pharmacological evidence has long suggested the existence of subtypes of the delta (δ) opioid receptor, namely δ₁ and δ₂. annualreviews.orgsigmaaldrich.com 7-Benzylidenenaltrexone (this compound) has been a key tool in differentiating these putative subtypes, showing selectivity for the δ₁-opioid receptor. nih.govahajournals.orgphysiology.org For instance, this compound has been used to demonstrate that the cardioprotective effects of ischemic preconditioning are mediated by the δ₁-opioid receptor subtype. ahajournals.orgphysiology.org
There is growing evidence that the pharmacologically defined δ₁ receptor may in fact be a heterodimer of the mu (μ) and delta (δ) opioid receptors (μ-δ heterodimer). nih.govnih.gov This hypothesis is supported by studies where this compound, a δ₁-selective ligand, showed a pronounced affinity for the μ-δ heterodimer. Furthermore, some behavioral effects of δ₁ ligands are altered by the disruption of the μ-opioid receptor, suggesting the involvement of the δ₁ receptor in a μ-δ heterodimer. In studies on alcohol consumption, this compound was used to show that the δ₁ and δ₂ receptor subtypes have opposing effects, with in vitro and in vivo evidence suggesting the δ₁ subtype is a μ-δ heterodimer. nih.govnih.gov
| Receptor/Dimer | Ligand Used | Key Finding | Implication | Reference |
| δ₁-opioid receptor | 7-Benzylidenenaltrexone (this compound) | Selective antagonism | Differentiates δ₁ from δ₂ subtype | nih.govahajournals.orgphysiology.org |
| μ-δ heterodimer | 7-Benzylidenenaltrexone (this compound) | High affinity for the heterodimer | Suggests δ₁ subtype may be a μ-δ heterodimer | nih.govnih.gov |
| δ₁ and δ₂ subtypes | 7-Benzylidenenaltrexone (this compound) | Opposing effects on ethanol (B145695) consumption | δ₁ and δ₂ are distinct molecular targets | nih.govnih.gov |
7-Benzylidenenaltrexone as a Probe for Distinct Molecular Targets in Opioid Receptor Networks
7-Benzylidenenaltrexone (this compound) has emerged as a critical pharmacological tool for dissecting the complexities of the opioid receptor system. Initially synthesized and characterized as a potent and highly selective antagonist for the δ₁-opioid receptor (DOR₁) subtype, its utility extends beyond simple antagonism, enabling researchers to probe the existence and function of distinct molecular entities within opioid receptor networks. nih.govcaymanchem.comnih.govnih.gov
Pharmacological studies have long suggested the existence of at least two δ-opioid receptor subtypes, termed δ₁ and δ₂, based on the differential effects of various agonists and antagonists. nih.govoup.com this compound was instrumental in solidifying this classification, demonstrating high selectivity for the δ₁ subtype, which is preferentially activated by the endogenous peptide [D-Pen²,D-Pen⁵]enkephalin (DPDPE). nih.govnih.govresearchgate.net This is in contrast to the δ₂ subtype, which is selectively antagonized by naltriben (B52518). nih.govnih.gov The high affinity of this compound for the δ₁ receptor has established it as a definitive probe for identifying and characterizing the physiological and cellular roles of this specific receptor population. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | δ₁-Opioid Receptor (DOR₁) Antagonist | nih.govcaymanchem.comnih.govnih.gov |
| Selectivity | High selectivity for δ₁ over δ₂, μ (MOR), and κ (KOR) opioid receptors. Ki values are approximately 0.1 nM for δ₁, 10.8 nM for δ₂, 13.3 nM for μ, and 58.6 nM for κ receptors. | caymanchem.commedchemexpress.com |
| Use as a Probe | Differentiates δ₁ from δ₂ receptor subtype functions in vitro and in vivo. | nih.govresearchgate.net |
| Counterpart Ligands | Used in conjunction with the δ₁-selective agonist DPDPE and the δ₂-selective antagonist naltriben to parse out subtype-specific effects. | nih.govnih.gov |
Further research has utilized this compound to investigate the molecular identity of the δ₁ receptor itself. Compelling evidence now suggests that the pharmacologically defined δ₁ subtype is not a product of a separate gene but is, in fact, a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). wjgnet.comnih.gov Studies using wild-type and opioid receptor knockout mice have shown that δ₁ and δ₂ selective ligands produce opposing and synergistic effects on behaviors like ethanol consumption, indicating they act on distinct molecular targets. nih.gov In these studies, the effects attributed to the δ₁ receptor were absent in mice lacking the μ-opioid receptor, strongly supporting the MOR-DOR heterodimer hypothesis. nih.gov Therefore, this compound serves as a crucial probe not just for a receptor subtype, but for a specific receptor complex with unique pharmacological properties.
| Finding | Implication | Supporting Evidence | Reference |
|---|---|---|---|
| Opposing physiological effects of δ₁ and δ₂ ligands. | Suggests that δ₁ and δ₂ receptors are distinct molecular entities. | Studies on ethanol consumption in mice showed synergistic and opposing actions of subtype-selective drugs. | nih.gov |
| Proposed molecular structure of the δ₁ receptor. | The δ₁ receptor is proposed to be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). | In vivo studies in opioid receptor knockout mice and in vitro binding and signaling assays. Disruption of MOR eliminates certain δ₁ agonist effects. | wjgnet.comnih.gov |
| Proposed molecular structure of the δ₂ receptor. | The δ₂ receptor is proposed to be a homodimer of the δ-opioid receptor. | Pharmacological profiles in knockout mice are consistent with a DOR homomer. | nih.gov |
Investigations in peripheral tissues have also highlighted the utility of this compound in identifying novel receptor populations. In the porcine ileal submucosa, this compound competitively antagonized the effects of both selective μ- and δ-opioid agonists. nih.gov This suggests the presence of an opioid receptor in the enteric nervous system that shares pharmacological characteristics of both receptor types, potentially representing a novel receptor entity or a μ-δ heterodimer, for which this compound acts as a probe. nih.govresearchgate.net
Interestingly, a growing body of evidence indicates that this compound can interact with molecular targets outside the canonical opioid receptor network. Studies have shown that this compound exerts immunosuppressive and anti-cancer effects that appear to be independent of its action at δ-opioid receptors. oncotarget.complos.orgresearchgate.net For example, this compound was found to sensitize pancreatic cancer cells to apoptosis by downregulating the X-linked inhibitor of apoptosis protein (XIAP). oncotarget.com Furthermore, its antimalarial activity against Plasmodium falciparum and its ability to reverse chloroquine resistance seem to involve mechanisms distinct from opioid receptor antagonism. plos.orgresearchgate.net These findings underscore the role of this compound as a versatile molecular probe, capable of uncovering novel, non-opioid targets and pathways, thereby expanding its utility in pharmacological research beyond its original classification.
| Research Context | Molecular Target(s) Implicated | Observed Effect of this compound | Reference |
|---|---|---|---|
| Pancreatic Cancer | X-linked inhibitor of apoptosis protein (XIAP) | Downregulates XIAP, enhancing TRAIL-induced apoptosis. | oncotarget.com |
| Malaria (Plasmodium falciparum) | Uncertain; appears independent of δ-opioid receptors. | Induces growth arrest and reverses chloroquine resistance. | plos.orgresearchgate.net |
| Immunomodulation | Target is independent of DOR. | Suppresses immune function in splenocytes from DOR-deficient mice. | researchgate.net |
Preclinical Mechanistic Investigations and Research Applications of 7 Benzylidenenaltrexone
In Vitro Cellular and Tissue Model Applications of 7-Benzylidenenaltrexone
Cell Line-Based Assays for Receptor Binding, Functional Activity, and Signaling (e.g., CHO cells)
The chemical compound 7-Benzylidenenaltrexone (BNTX) has been a critical tool in the in vitro characterization of opioid receptors, particularly in discerning the nuanced pharmacology of the delta-opioid receptor (DOR). Studies utilizing Chinese hamster ovary (CHO) cells stably expressing cloned human opioid receptors have been instrumental in this effort.
In competitive binding assays using membranes from CHO cells expressing the human delta-opioid receptor, this compound, a putative delta-1 (δ₁) selective antagonist, was evaluated alongside other delta- and mu-opioid receptor ligands. researchgate.netnih.gov These studies aimed to determine the binding and functional selectivity of compounds proposed to be selective for δ₁ and delta-2 (δ₂) receptor subtypes. researchgate.netnih.gov The results indicated that this compound, along with other tested ligands, did not show a preference for the binding sites labeled by [³H]DPDPE (a δ₁ agonist), [³H]deltorphin II (a δ₂ agonist), or [³H]naltrindole. researchgate.netnih.gov Furthermore, this compound demonstrated a lack of selectivity for the delta-opioid receptor over the mu-opioid receptor in these binding assays. researchgate.netnih.gov
Functional assays measuring the stimulation of [³⁵S]GTPγS binding in response to the agonists DPDPE and deltorphin (B1670231) II were also conducted in CHO cell membranes. researchgate.netnih.gov The inhibitory effects of this compound and other antagonists on this agonist-induced activity were potent, but again, did not reveal a clear selectivity for either the putative δ₁ or δ₂ subtypes. researchgate.netnih.gov These findings from CHO cell-based assays suggest that at the level of the cloned human delta-opioid receptor expressed in this cell line, the classification of this compound as a selective δ₁ antagonist is not supported by binding or functional data. researchgate.netnih.gov
Additional research in C6 glioma cells expressing the δ-opioid receptor identified this compound as a δ-antagonist. umich.edu These studies also explored the concept of constitutive receptor activity and inverse agonism. umich.edu
The following table summarizes the key findings from cell line-based assays involving 7-Benzylidenenaltrexone.
| Cell Line | Receptor(s) Expressed | Assay Type | Key Finding |
| CHO | Human delta-opioid receptor | Competition Binding | This compound showed no preference for putative δ₁ or δ₂ binding sites and lacked selectivity over the mu-opioid receptor. researchgate.netnih.gov |
| CHO | Human delta-opioid receptor | [³⁵S]GTPγS Functional Assay | This compound potently inhibited agonist-induced activity but did not display δ₁ or δ₂ subtype selectivity. researchgate.netnih.gov |
| C6 Glioma | Delta-opioid receptor | Functional Assay | Identified this compound as a δ-antagonist. umich.edu |
Studies in Primary Cell Cultures (e.g., chick cardiomyocytes) for Mechanistic Insights
Primary cell cultures, such as those of chick cardiomyocytes, have served as a valuable model for investigating the mechanistic roles of 7-Benzylidenenaltrexone in cellular protection. In studies on ischemic preconditioning, where brief periods of ischemia protect against subsequent prolonged ischemic insults, this compound has been used to probe the involvement of opioid receptors.
In cultured embryonic chick ventricular myocytes, the cardioprotective effects of morphine, a nonselective opioid agonist, were examined. ahajournals.orgahajournals.org The preconditioning-like effect of morphine was found to be reversed by this compound, suggesting that morphine mediates its protective action through the activation of δ₁-opioid receptors in these cells. ahajournals.orgahajournals.org Similarly, the cardioprotective effect of the selective δ₁-opioid receptor agonist, (-)-TAN-67, was completely blocked by this compound. physiology.org In contrast, a selective δ₂-opioid receptor antagonist had only a minor inhibitory effect. physiology.org
These studies in chick cardiomyocytes also delved into the downstream signaling pathways. The protection afforded by morphine and other δ₁-agonists was linked to the generation of free radicals and the activation of mitochondrial KATP channels. ahajournals.orgnih.gov this compound was shown to abolish both the protective effect and the increase in free radical signals induced by morphine, further solidifying the role of the δ₁-opioid receptor in initiating this signaling cascade. ahajournals.orgnih.gov
The following table summarizes the use of 7-Benzylidenenaltrexone in primary chick cardiomyocyte cultures.
| Experimental Model | Agonist Studied | Effect of this compound | Mechanistic Insight |
| Chick Embryonic Ventricular Myocytes | Morphine | Reversed the preconditioning-like effect. ahajournals.orgahajournals.org | Morphine's cardioprotection is mediated via δ₁-opioid receptors. ahajournals.orgahajournals.org |
| Chick Embryonic Ventricular Myocytes | (-)-TAN-67 (selective δ₁-agonist) | Completely blocked cardioprotection. physiology.org | Confirmed the involvement of δ₁-opioid receptors in cardioprotection. physiology.org |
| Chick Embryonic Ventricular Myocytes | Morphine | Abolished protection and the increase in free radical signals. ahajournals.orgnih.gov | The δ₁-opioid receptor is upstream of free radical generation and mitochondrial KATP channel activation in this protective pathway. ahajournals.orgnih.gov |
Ex Vivo Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens, Porcine Ileal Mucosa) for Functional Characterization and Receptor Subtype Differentiation
Ex vivo tissue preparations have been instrumental in the functional characterization of 7-Benzylidenenaltrexone and in efforts to differentiate opioid receptor subtypes. The guinea pig ileum and mouse vas deferens are classical models used to assess the activity of opioid ligands. rpsg.org.uknih.gov
In the guinea pig ileum, a tissue rich in μ-opioid receptors but also containing δ-receptors, this compound has been used to antagonize the effects of various opioid agonists. rpsg.org.uknih.gov Similarly, the mouse vas deferens, which predominantly expresses δ-opioid receptors, has been a key tissue for studying δ-ligands. rpsg.org.uknih.gov Studies in these smooth muscle preparations have shown that this compound and its analogs exhibit varying degrees of selectivity for δ-receptors. nih.gov
Research on porcine ileal mucosa has revealed the presence of a novel opioid receptor that is sensitive to this compound. nih.govbiocrick.com In this tissue, this compound antagonizes the inhibitory actions of both peptidic δ- and μ-opioid agonists on neurogenic ion transport. nih.govbiocrick.com This suggests the existence of an opioid receptor in the porcine ileal submucosal neurons with a pharmacological profile distinct from the classically defined μ-, δ-, and κ-receptors. nih.govbiocrick.com Immunohistochemical studies detected δ-opioid receptor immunoreactivity in these neurons, but not μ- or κ-receptor immunoreactivity. biocrick.com
The following table details the application of 7-Benzylidenenaltrexone in various ex vivo tissue preparations.
| Tissue Preparation | Key Finding | Implication |
| Guinea Pig Ileum | This compound antagonizes opioid agonists, contributing to the characterization of its antagonist profile. rpsg.org.uknih.gov | Useful for assessing the activity of this compound at μ- and δ-opioid receptors. rpsg.org.uknih.gov |
| Mouse Vas Deferens | This compound and its derivatives show varying degrees of selectivity for δ-opioid receptors. nih.gov | Important for determining the δ-receptor selectivity and potency of this compound analogs. nih.gov |
| Porcine Ileal Mucosa | This compound antagonizes the effects of both μ- and δ-opioid agonists on ion transport. nih.govbiocrick.com | Suggests the presence of a novel this compound-sensitive opioid receptor in enteric neurons. nih.govbiocrick.com |
Radioligand Binding Analyses in Brain Membranes (e.g., guinea pig brain)
Radioligand binding assays using brain membrane preparations have been a cornerstone in determining the affinity and selectivity of 7-Benzylidenenaltrexone for opioid receptors. Guinea pig brain membranes are often used due to their relative abundance of δ-opioid receptors. tocris.com
In these assays, the ability of this compound to displace the binding of radiolabeled ligands selective for μ-, δ-, and κ-opioid receptors is measured. The (E)-isomer of this compound was initially reported to be a highly selective δ-opioid antagonist. nih.gov Subsequent studies have prepared and evaluated a series of (E)- and (Z)-7-arylidenenaltrexone derivatives. nih.gov These investigations revealed that the (Z)-isomers generally exhibited higher affinity and greater δ-selectivity than their corresponding (E)-isomers. nih.gov For instance, (Z)-7-(1-naphthylidene)naltrexone showed high affinity δ-binding with a Ki of 0.7 nM and a δ:μ selectivity ratio of 15. nih.gov
Comparisons of binding affinities in guinea pig brain membranes with those in other tissues, such as SH-SY5Y cell membranes, have also been conducted. researchgate.net These studies found that the binding characteristics were very similar across these different preparations, which has raised questions about the ability to definitively label distinct δ₁-opioid receptor subtypes with the available ligands. researchgate.net
The following table summarizes the findings from radioligand binding analyses of 7-Benzylidenenaltrexone in brain membranes.
| Brain Membrane Source | Isomer(s) Studied | Key Finding |
| Guinea Pig | (E)- and (Z)-isomers of this compound and its derivatives | (Z)-isomers generally showed higher affinity and δ-selectivity than (E)-isomers. nih.gov |
| Guinea Pig | This compound | Binding characteristics were similar to those observed in SH-SY5Y cell membranes. researchgate.net |
In Vivo Animal Model Applications for Mechanistic Understanding of 7-Benzylidenenaltrexone
Studies on Receptor Occupancy and Ligand Distribution in Rodent Brains (e.g., [3H]this compound labeling)
To understand the in vivo actions of 7-Benzylidenenaltrexone, studies have been conducted to determine its distribution and receptor occupancy in the brains of rodents following systemic administration. The tritiated form of this compound, [³H]this compound, has been used as a radioligand to label δ-opioid receptors in vivo. nih.gov
Following systemic administration of [³H]this compound to mice, the cerebral distribution of radioactivity was examined. nih.gov The uptake was highest in the striatum and lowest in the cerebellum. nih.gov The specific binding of the radioligand, estimated by the difference in radioactivity between the striatum and cerebellum, was found to be modest. nih.gov The distribution of radioactivity across seven brain regions correlated with the known densities of δ-opioid receptor sites determined from in vitro studies. nih.gov
The specific binding of [³H]this compound in brain regions like the striatum, olfactory tubercles, and cortex was saturable and could be stereoselectively inhibited by naloxone (B1662785) isomers. nih.gov Furthermore, the δ-antagonists naltrindole (B39905) and naltriben (B52518) blocked a significant portion of the specific [³H]this compound binding, whereas antagonists for μ- and κ-receptors did not. nih.gov These findings indicate that [³H]this compound can label murine δ-opioid receptors in vivo, although the extent of specific binding is low. nih.gov This attempt to label the putative δ₁ subtype in vivo was only partially successful due to poor ratios of specific-to-nonspecific binding. rug.nl
The following table provides a summary of the in vivo receptor occupancy and distribution studies of 7-Benzylidenenaltrexone.
| Animal Model | Radioligand | Key Findings |
| Mouse | [³H]this compound | Cerebral distribution correlated with known δ-opioid receptor densities. nih.gov |
| Mouse | [³H]this compound | Specific binding was saturable and could be blocked by δ-antagonists but not μ- or κ-antagonists. nih.gov |
| Mouse | [³H]this compound | The extent of specific binding was low, indicating only partial success in labeling the putative δ₁ subtype in vivo. nih.govrug.nl |
Antagonism of Opioid Agonist Effects in Animal Models to Dissect Receptor Contributions (e.g., DPDPE-induced antinociception)
7-Benzylidenenaltrexone (this compound) is recognized as a standard selective antagonist for the δ1-opioid receptor. Its utility in preclinical research is highlighted by its application in animal models to differentiate the roles of various opioid receptor subtypes in mediating the effects of opioid agonists. A primary example of this is its use in studies investigating the antinociceptive (pain-relieving) effects of [D-Pen2, D-Pen5]enkephalin (DPDPE), a selective δ1-opioid receptor agonist.
In studies involving the tail-flick test in mice, this compound has been shown to decrease the antinociceptive activity of DPDPE. caymanchem.com When administered intrathecally in rats, this compound selectively antagonized the antinociceptive effects of DPDPE in the hot plate test without affecting the actions of μ- or other δ-opioid receptor agonists at certain doses. nih.gov For instance, a 1 microgram dose of this compound was sufficient to antagonize DPDPE's effects, demonstrating its selectivity for the δ1-receptor subtype. nih.gov
Further research in rat spinal cord slice preparations has provided electrophysiological evidence supporting these in vivo findings. In these studies, this compound produced a concentration-dependent, noncompetitive antagonism of DPDPE's ability to inhibit excitatory postsynaptic currents (EPSCs). jneurosci.org This antagonism was selective, as this compound did not antagonize the effects of the δ2-receptor agonist, [D-Ala2, Glu4]deltorphin (DELT). jneurosci.org These results from both in vivo and in vitro models are crucial for confirming that the antinociceptive effects of agonists like DPDPE are mediated specifically through the δ1-opioid receptor. jneurosci.org
The antagonist properties of this compound are not limited to the spinal cord. In diabetic mice, which exhibit hyperresponsiveness to supraspinal δ1-opioid receptor-mediated antinociception, intracerebroventricularly administered this compound significantly reduced the antinociceptive effect of endomorphin-1, suggesting a role for δ1-opioid receptors in this phenomenon. doi.org Similarly, the antidepressant-like effects of deltorphin in the mouse tail suspension test were counteracted by this compound, indicating the involvement of central δ1-opioid receptors. jst.go.jp
Table 1: Antagonism of DPDPE-induced Antinociception by 7-Benzylidenenaltrexone in Animal Models
| Animal Model | Agonist | Effect Measured | This compound Administration Route | Outcome | Reference |
|---|---|---|---|---|---|
| Mice | DPDPE | Antinociception (Tail-flick test) | Not specified | Decreased antinociceptive activity of DPDPE | caymanchem.com |
| Rats | DPDPE | Antinociception (Hot plate test) | Intrathecal | Selectively antagonized the antinociceptive effects of DPDPE | nih.gov |
| Rat Spinal Cord Slices | DPDPE | Inhibition of excitatory postsynaptic currents (EPSCs) | Bath application | Concentration-dependent, noncompetitive antagonism of DPDPE | jneurosci.org |
| Diabetic Mice | Endomorphin-1 | Antinociception (Tail-flick test) | Intracerebroventricular | Significantly reduced the antinociceptive effect of endomorphin-1 | doi.org |
| Mice | Deltorphin | Antidepressant-like effect (Tail suspension test) | Intracerebroventricular | Counteracted the effect of deltorphin | jst.go.jp |
Investigations into the Role of 7-Benzylidenenaltrexone in Neuroprotection and Neurochemical Modulation in Animal Models
Research has explored the potential of 7-benzylidenenaltrexone (this compound) in the realms of neuroprotection and the modulation of neurochemicals within the brain. While activation of the δ-opioid receptor (DOR) has been shown to be neuroprotective against hypoxic and excitotoxic stress, the specific role of DOR subtypes is an area of active investigation. nih.gov
In a study using rat organotypic hippocampal slice cultures, a model for in vitro ischemia, the neuroprotective effects of the selective δ1-receptor agonist, Tan-67, were inhibited by this compound. oup.com This suggests that the neuroprotection afforded by Tan-67 preconditioning is mediated through δ1-opioid receptors. oup.com However, the same study found that morphine-induced neuroprotection was not blocked by this compound, indicating that morphine's protective effects are likely mediated by other opioid receptor subtypes, such as the κ-opioid receptor. oup.com
Beyond its role in antagonizing neuroprotective effects, this compound has been utilized to probe the neurochemical systems involved in certain behaviors. For instance, the antidepressant-like effects of deltorphin in mice, which are blocked by this compound, are hypothesized to be linked to the activation of the dopaminergic system in brain regions associated with mood regulation, such as the nucleus accumbens, striatum, and medial prefrontal cortex. jst.go.jp This suggests that δ1-opioid receptor activation, and its modulation by this compound, can influence dopaminergic pathways. jst.go.jp
Furthermore, studies on olfactory bulbectomized (OB) rats, an animal model of depression, have shown that chronic treatment with δ-opioid receptor agonists can improve behavioral and neurochemical alterations. nih.gov These agonists have been found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in various brain regions, including the frontal cortex and hippocampus. nih.gov While not directly testing this compound, these findings highlight the potential for δ-opioid receptor modulators to influence neurotrophic factor systems, a key area of neurochemical modulation.
Table 2: Research Findings on 7-Benzylidenenaltrexone in Neuroprotection and Neurochemical Modulation
| Animal/Cell Model | Condition | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Rat organotypic hippocampal slice cultures | Oxygen-glucose deprivation (in vitro ischemia) | This compound inhibited the neuroprotection induced by the δ1-agonist Tan-67. | Neuroprotection by Tan-67 is mediated via δ1-opioid receptors. | oup.com |
| Mice | Tail suspension test (model for antidepressant effects) | This compound blocked the antidepressant-like effects of deltorphin. | Suggests involvement of central δ1-opioid receptors and potentially the dopaminergic system in the antidepressant-like action. | jst.go.jp |
| Olfactory bulbectomized rats | Model of depression | δ-opioid receptor agonists increased BDNF mRNA expression. | δ-opioid receptor modulation can influence neurotrophic factor systems. | nih.gov |
Mechanistic Studies on Immunomodulatory Effects of 7-Benzylidenenaltrexone in Animal Models (e.g., lupus nephritis)
Beyond its neurological effects, 7-benzylidenenaltrexone (this compound) has been investigated for its immunomodulatory properties, particularly in the context of autoimmune diseases like lupus nephritis. While initially known as a selective δ1-opioid receptor antagonist, research has revealed that this compound also functions as an immunosuppressant through mechanisms independent of this receptor. nih.govresearchgate.net
In a significant study using MRL/lpr lupus mice, a well-established animal model for systemic lupus erythematosus, this compound demonstrated therapeutic efficacy in alleviating lupus nephritis. nih.govresearchgate.net Treatment with this compound led to a reduction in splenomegaly and lymphadenopathy. researchgate.net Notably, there was a preferential decrease in the number of B cells, especially autoreactive plasma cells. nih.govresearchgate.net This reduction in pathogenic B cells resulted in lower serum concentrations of autoantibodies. nih.govresearchgate.net
Mechanistically, this compound was found to enhance the surface expression of FcγRIIB on B cells. nih.govresearchgate.net FcγRIIB is an inhibitory receptor that, when engaged by immune complexes, can trigger apoptosis in B cells. nih.govresearchgate.net The upregulation of FcγRIIB by this compound was mediated through the p38 MAPK and heme oxygenase-1 (HO-1) pathways. nih.govresearchgate.net This led to diminished deposition of immune complexes in the glomeruli and reduced renal fibrosis, ultimately improving proteinuria. nih.govresearchgate.net
Interestingly, this compound also induced the expression of HO-1 in renal proximal tubules, providing further cytoprotection to the kidneys. nih.govresearchgate.net This dual action of targeting both the immune system by reducing autoreactive B cells and directly protecting the kidneys highlights a novel therapeutic strategy for lupus nephritis. nih.govresearchgate.net Importantly, these immunomodulatory effects of this compound appear to be independent of the δ1-opioid receptor, as the broad-spectrum opioid antagonist naloxone did not produce similar effects. airitilibrary.com
Table 3: Mechanistic Insights into the Immunomodulatory Effects of 7-Benzylidenenaltrexone in Lupus Nephritis Model
| Animal Model | Key Cellular/Molecular Target | Mechanism of Action | Therapeutic Outcome | Reference |
|---|---|---|---|---|
| MRL/lpr lupus mice | Autoreactive B cells | Preferentially reduces the number of autoreactive plasma cells. | Decreased serum autoantibody concentrations. | nih.govresearchgate.net |
| MRL/lpr lupus mice | FcγRIIB on B cells | Enhances surface expression via p38 MAPK and HO-1 pathways, promoting B cell apoptosis. | Reduced B cell numbers and immune complex deposition. | nih.govresearchgate.net |
| MRL/lpr lupus mice | Heme Oxygenase-1 (HO-1) in renal tubules | Induces HO-1 expression via p38 MAPK. | Augmented cytoprotection of renal proximal tubules and improved proteinuria. | nih.govresearchgate.net |
Exploration of 7-Benzylidenenaltrexone in Models of Protozoal Infections
The application of 7-benzylidenenaltrexone (this compound) and its derivatives has extended to the field of parasitology, with studies exploring their efficacy against various protozoal infections.
In the context of malaria, this compound has shown activity in a mouse model of chloroquine-resistant Plasmodium chabaudi infection, where it reduced the number of parasitized red blood cells. caymanchem.com This finding suggests a potential avenue for developing new antimalarial compounds. researchgate.net
Research has also been conducted on Trichomonas vaginalis, the protozoan parasite responsible for the sexually transmitted infection trichomoniasis. A study synthesized and evaluated a series of this compound derivatives for their antitrichomonal activity. doi.org The results indicated that the affinity for opioid receptors was not a crucial factor for their activity against T. vaginalis. Instead, the morphinan (B1239233) skeleton with both a Michael acceptor double bond and a phenolic hydroxyl group was identified as a key structural feature for antitrichomonal action. doi.org One derivative, 4-iodo-BNTX, exhibited the highest activity. doi.org The mechanism of these derivatives appears to differ from that of the standard drug, metronidazole. doi.org
The potential of this compound and related compounds has also been considered in the context of Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species. nih.govfrontiersin.org While direct in-depth studies on this compound in animal models of these specific diseases are less detailed in the provided context, the broader investigation into opioid receptor antagonists and their derivatives against protozoa indicates an active area of research. semanticscholar.org For instance, the development of in vitro assays for Trypanosoma cruzi is crucial for identifying and progressing new compounds for Chagas' disease drug discovery. nih.gov Similarly, various animal models, predominantly using mice and hamsters, are employed to test potential treatments for leishmaniasis. mdpi.comnih.govplos.org The exploration of this compound in these models could yield valuable insights.
Table 4: 7-Benzylidenenaltrexone and its Derivatives in Protozoal Infection Models
| Protozoan Parasite | Model System | Compound(s) | Key Finding | Reference |
|---|---|---|---|---|
| Plasmodium chabaudi (chloroquine-resistant) | Mouse model | 7-Benzylidenenaltrexone (this compound) | Reduced the number of parasitized red blood cells. | caymanchem.com |
| Trichomonas vaginalis | In vitro | This compound derivatives | Antitrichomonal activity was observed, with 4-iodo-BNTX being the most potent. Opioid receptor affinity was not critical for activity. | doi.org |
Advanced Methodological Approaches in 7 Benzylidenenaltrexone Research
Biophysical Techniques for Elucidating 7-Benzylidenenaltrexone-Receptor Interactions
Biophysical methods are crucial for a quantitative understanding of the direct interaction between 7-Benzylidenenaltrexone and its target receptors. These techniques provide real-time, label-free data on binding events, offering insights into the affinity and kinetics that govern the compound's pharmacological profile.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are optical techniques that measure molecular interactions in real time. harvard.eduharvard.edu In a typical SPR or BLI experiment, a receptor protein (the ligand) is immobilized on a sensor chip surface. harvard.edu A solution containing 7-Benzylidenenaltrexone (the analyte) is then flowed over this surface. harvard.edu The binding of BNTX to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram—a plot of response units (RU) versus time. harvard.edunih.gov
This sensorgram provides a wealth of kinetic information. The initial phase, known as the association phase, allows for the calculation of the association rate constant (kₐ). harvard.edu Subsequently, when the this compound solution is replaced by a buffer, the dissociation phase begins, from which the dissociation rate constant (kₑ) can be determined. harvard.edu The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rate constants (kₑ/kₐ). harvard.edu These techniques are highly sensitive and can be used for small molecule detection, making them suitable for characterizing the binding of compounds like this compound. harvard.edu BLI offers the advantage of a dip-and-read format, allowing for higher throughput by using a 96-well microplate format for sample analysis. harvard.eduresearchgate.netceitec.cz
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Receptor Proximity and Activation Studies
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study molecular proximity and the conformational changes associated with receptor activation. escholarship.orgscholaris.catue.nl These methods are based on energy transfer between a donor and an acceptor molecule, which only occurs when they are in very close proximity (typically within 10 nanometers). berthold.com
In the context of 7-Benzylidenenaltrexone research, BRET can be used to monitor receptor-G protein or receptor-β-arrestin interactions. berthold.com For example, a receptor of interest could be fused to a luciferase (the BRET donor), while a downstream signaling molecule like β-arrestin is fused to a fluorescent protein (the BRET acceptor). berthold.com Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and generating a BRET signal. As an antagonist, this compound would be expected to inhibit this agonist-induced BRET signal, allowing for a quantitative measure of its antagonistic activity at the receptor. Because BRET does not require an external light source for excitation, it has a very low background and avoids issues like photobleaching and autofluorescence that can affect FRET studies. berthold.com These assays are particularly valuable in G-protein coupled receptor (GPCR) research. berthold.com
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Analysis of 7-Benzylidenenaltrexone-Bound Receptors
Understanding the precise binding mode of 7-Benzylidenenaltrexone requires high-resolution structural information, which can be provided by Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography. sygnaturediscovery.com These techniques yield three-dimensional atomic structures of macromolecules and their complexes. anton-paar.com
X-ray crystallography involves directing X-rays at a high-quality, single crystal of the receptor protein co-crystallized with this compound. anton-paar.com The crystal diffracts the X-rays into a specific pattern, which is used to calculate an electron density map and build an atomic model of the this compound-receptor complex. anton-paar.comnih.gov This provides precise details on bond lengths, angles, and the specific amino acid residues involved in the interaction. anton-paar.com
Cryo-EM is used to determine the structure of macromolecules frozen in vitreous ice. frontiersin.org Single-particle cryo-EM analysis reconstructs a 3D structure from thousands of 2D projection images of individual protein particles. arxiv.org This technique is particularly advantageous for large, flexible, or membrane-embedded proteins like GPCRs, which are often difficult to crystallize. A high-resolution cryo-EM structure of a receptor in complex with 7-Benzylidenenaltrexone would reveal its binding pocket and the conformational state stabilized by the antagonist. researchgate.net
Proteomic and Transcriptomic Profiling to Elucidate Downstream Effects of 7-Benzylidenenaltrexone
To understand the broader cellular impact of 7-Benzylidenenaltrexone's receptor antagonism, researchers employ proteomic and transcriptomic profiling. These approaches provide a global view of changes in protein and gene expression following compound treatment.
A notable study investigated the effects of this compound on the malaria parasite Plasmodium falciparum. nih.govplos.org Using genome-wide transcriptome profiling, researchers compared gene expression in parasites exposed to this compound with untreated controls. plos.orgfigshare.com The study identified 11 transcripts potentially associated with pyknosis (a form of programmed cell death). plos.org Further analysis highlighted three specific transcripts with markedly different expression levels that correlated with the degree of pyknosis induced by this compound. nih.govplos.org These findings suggest that this compound's antimalarial activity may involve specific downstream genetic pathways. plos.org
In another context, research on pancreatic cancer cells demonstrated that this compound can sensitize these cells to TRAIL-induced apoptosis. researchgate.net Mechanistic studies revealed that this compound treatment, in combination with TRAIL, promotes the ubiquitin/proteasome-dependent degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key anti-apoptotic protein. researchgate.net This proteomic-level finding was confirmed through ubiquitination assays and Western blot analysis, identifying a specific downstream protein target modulated by this compound. researchgate.net
Furthermore, proteomic techniques like iTRAQ (isobaric tags for relative and absolute quantitation) coupled with liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been used to investigate signaling pathways where opioid receptors are blocked by this compound. frontiersin.org In a study on the oyster Crassostrea gigas, this compound was used as an enkephalin receptor antagonist to dissect immune signaling pathways, demonstrating the utility of proteomic approaches in clarifying the downstream consequences of this compound-mediated receptor blockade. frontiersin.org
Table 1: Key Transcripts in P. falciparum Modulated by 7-Benzylidenenaltrexone This table is based on data from transcriptomic profiling of P. falciparum exposed to this compound.
| Transcript ID | Protein Product | Observed Effect | Citation |
| PfGR | Glutathione (B108866) Reductase | Markedly different gene expression level in accordance with the degree of pyknosis. | nih.gov, plos.org |
| PfoTPT | Triose Phosphate Transporter | Markedly different gene expression level in accordance with the degree of pyknosis. | nih.gov, plos.org |
| --- | Conserved Plasmodium membrane protein | Markedly different gene expression level in accordance with the degree of pyknosis. | nih.gov, plos.org |
Advanced Neuropharmacological Techniques for In Vivo Evaluation of 7-Benzylidenenaltrexone (excluding clinical imaging)
The neuropharmacological effects of 7-Benzylidenenaltrexone are investigated in vivo using sophisticated preclinical models. These techniques assess the compound's impact on complex physiological and pathological processes in a whole-organism context.
One study evaluated this compound in a rat model of ischemic stroke. oup.com In this model, a preconditioning effect can be induced by a δ₁-opioid receptor agonist (TAN-67), which protects neurons against subsequent oxygen-glucose deprivation. oup.com The administration of 7-Benzylidenenaltrexone was shown to inhibit this neuroprotective effect. oup.com The evaluation involved measuring the brain infarct volume and assessing neurologic functional outcomes 24 hours after an induced middle cerebral arterial occlusion, providing a quantitative measure of this compound's antagonistic activity in vivo. oup.com
Other in vivo studies have used this compound to probe the function of δ-opioid receptor subtypes in specific brain regions. For instance, electrophysiological studies in the ventral tegmental area (VTA) of rats have used this compound due to its preferential blockade of δ₁-opioid receptor activity. nih.gov These experiments help to differentiate the roles of various opioid receptors in neuronal excitability and behavior. nih.gov Additionally, antinociception tests, such as the tail immersion test in rats, have been employed to characterize the antagonist profile of this compound against the pain-relieving effects of various δ-agonists, further clarifying its receptor subtype selectivity in a functional in vivo setting. core.ac.uk
NMR Spectroscopy and Mass Spectrometry for Structural Elucidation and Reactivity Studies of 7-Benzylidenenaltrexone and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural confirmation and study of the chemical reactivity of 7-Benzylidenenaltrexone and its synthesized derivatives. mdpi.comdoi.org
Mass spectrometry is routinely used to confirm the molecular weight and elemental composition of newly synthesized compounds. mdpi.com High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the molecular formula of a this compound derivative. mdpi.com For example, in the synthesis of various this compound analogs, mass spectra were measured to verify the identity of the final products. mdpi.comdoi.org
NMR spectroscopy, particularly ¹H-NMR, provides detailed information about the chemical structure and can be used to monitor chemical reactions over time. mdpi.com A study investigating the structure-activity relationship of this compound derivatives used ¹H-NMR experiments to examine the time-dependent addition reactions of these compounds with 1-propanethiol (B107717). mdpi.com This was done to estimate their ability to trap thiol groups, a reactivity feature linked to their antimalarial activity. mdpi.com The Michael acceptor moiety within the this compound structure is a key feature for this reactivity. researchgate.net By monitoring the changes in the NMR spectrum, researchers could quantify the chemical reactivity of different derivatives and correlate it with their biological effects. mdpi.com
Table 2: Spectrometric and Analytical Methods in this compound Derivative Research This table summarizes the application of specific analytical techniques in the study of 7-Benzylidenenaltrexone and its derivatives.
| Technique | Application | Findings / Purpose | Citation |
| ¹H-NMR | Reactivity Study | Examined time-dependent changes of addition reactions of this compound derivatives with 1-propanethiol to estimate thiol group-trapping ability. | mdpi.com |
| Mass Spectrometry (JEOL JMS-T100LP) | Structural Confirmation | Measured mass spectra to verify the identity and molecular weight of synthesized this compound derivatives. | mdpi.com, doi.org |
| High-Resolution Mass Spectrometry (HR-MS) | Structural Elucidation | Provided exact mass data to confirm the calculated molecular formula for novel this compound derivatives. | mdpi.com |
| Elemental Analysis | Compositional Analysis | Performed to determine the elemental composition (C, H, N) of synthesized this compound derivative salts. | mdpi.com, doi.org |
Emerging Concepts and Future Trajectories in 7 Benzylidenenaltrexone Research
The landscape of 7-Benzylidenenaltrexone (BNTX) research is continually evolving, driven by new discoveries and technological advancements. Initially recognized as a highly selective delta-1 (δ₁) opioid receptor antagonist, the scientific journey with this compound has expanded into multifaceted areas of pharmacology and drug discovery. nih.govnih.govahajournals.org Current research is focused on leveraging its unique morphinan (B1239233) structure to develop novel therapeutics, understanding its complex interactions with various biological systems, and employing sophisticated research methodologies to unlock its full potential.
Q & A
Q. What criteria should guide the selection of this compound derivatives for translational studies?
- Methodological Answer : Prioritize derivatives with improved pharmacokinetics (e.g., metabolic stability in liver microsomes) and blood-brain barrier permeability (logP 2–4). Exclude compounds with off-target activity (e.g., >50% inhibition of CYP3A4 at 10 µM) or cytotoxicity (IC <10 µM in HEK-293) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
